![molecular formula C9H12O B13422134 [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one CAS No. 52691-72-2](/img/structure/B13422134.png)
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one
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Overview
Description
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, also known as (S)-(-)-Verbenone, is a carbobicyclic compound with the molecular formula C10H14O. It is a naturally occurring monoterpene found in the essential oils of various plants, including rosemary and pine. This compound is known for its distinctive aroma and is used in the fragrance industry. Its structure consists of a bicyclic framework with a ketone functional group at position 2 and three methyl groups at positions 4, 6, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one can be achieved through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to convert renewable feedstocks into the target compound. This method offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Sequential Diels–Alder Reaction/Rearrangement
Verbenone participates in asymmetric Diels–Alder (DA) reactions followed by acid-catalyzed rearrangements to generate functionalized bicyclo[2.2.1]heptanes. For example:
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Reaction with methacrolein and myrcene in the presence of chiral oxazaborolidine catalysts (e.g., S-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c] oxazaborole) yields (+)-herbanone with 45% yield and 91:9 enantiomeric ratio (er) .
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Key conditions :
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Catalyst : SnCl₄ (20 mol%) or HClO₄.
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Temperature : −95°C for DA step, followed by warming to 0°C for rearrangement.
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Product | Catalyst | Yield | Enantiomeric Ratio (er) |
---|---|---|---|
(+)-Herbanone | SnCl₄ | 45% | 91:9 |
endo-Bicycloheptane | MeAlCl₂ | 82% | 96.5:3.5 |
Photoisomerization in Methanol
UV irradiation of verbenone derivatives in methanol induces cleavage adjacent to the cyclobutane ring , forming unsaturated aldehydes. For example:
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Primary products : 6,6-dimethylbicyclo[3.1.1]heptan-2-one photolyzes to yield α,β-unsaturated aldehydes (e.g., 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one) via radical intermediates .
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Mechanism : Homolytic C–O bond cleavage in dioxetane intermediates generates carbonyl products.
Epoxide Rearrangement
Verbenone-derived epoxides undergo 1,2-σ-alkyl shifts to form terpineol derivatives:
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Example : Epoxide 31 rearranges to 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol (32 ) or 2-methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ol (33 ), depending on kinetic vs. thermodynamic control .
Product | Pathway | Conditions |
---|---|---|
32 (kinetic) | Olefination | Low temperature, short reaction time |
33 (thermodynamic) | Hydration | Elevated temperature |
Oxidation and Fragmentation
Verbenone undergoes fragmentation-induced oxidation under acidic or oxidative conditions:
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With HClO₄ : Cleavage of the bicyclic framework produces 7-hydroxycarvone derivatives .
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Photooxygenation : In the presence of tetraphenylporphine (TPP) sensitizer, verbenone reacts with singlet oxygen via [2+2] cycloaddition , forming unstable 1,2-dioxetane intermediates that decompose to hydroperoxides (e.g., 55 ) .
Scientific Research Applications
[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant-insect interactions and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in the perception of its aroma. Additionally, its antimicrobial and anti-inflammatory effects are believed to be mediated through the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.
Comparison with Similar Compounds
Similar Compounds
®-(+)-Verbenone: The enantiomer of [1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one, with similar chemical properties but different biological activities.
Verbenol: A reduced form of verbenone with an alcohol functional group.
α-Pinene: A precursor to verbenone, with a similar bicyclic structure but lacking the ketone group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features contributes to its distinct aroma and its diverse range of applications in various fields.
Properties
CAS No. |
52691-72-2 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1S,5S)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
NNPXUZFTLBPVNP-RNFRBKRXSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=O)C=C2)C |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2)C |
Origin of Product |
United States |
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